Cas no 15600-08-5 (Coprostanone)

Coprostanone structure
Coprostanone 化学的及び物理的性質
名前と識別子
-
- Coprostanone
- 3-Oxocholestane
- 5-A-CHOLESTAN-3-ONE
- 5ALPHA-CHOLESTAN-3-ONE, 97
- (5R,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
- 17-Oxo-5alpha-androstane
- 5A-ANDROSTAN-17-ONE
- 5A-ANDROSTANONE
- Androstan-17-one
- ANDROSTAN-17-ONE, 5A-
- cholestan-3-one
- 15600-08-5
- 3-cholestanon
- CHEBI:167166
- PESKGJQREUXSRR-ZTPZMMAUSA-N
- DTXSID301021018
- 5-beta-Cholestan-3-one
- (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
- SCHEMBL643015
- cholestane-3-one
- 3-ketocholestane
- NSC-179403
-
- インチ: InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3
- InChIKey: PESKGJQREUXSRR-UHFFFAOYSA-N
- ほほえんだ: CC(CCCC(C1CCC2C3CCC4CC(CCC4(C)C3CCC12C)=O)C)C
計算された属性
- せいみつぶんしりょう: 386.35508
- どういたいしつりょう: 386.355
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 579
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 8
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 8.9
- トポロジー分子極性表面積: 17.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 0.9610 (rough estimate)
- ゆうかいてん: 129°C
- ふってん: 452.8°C (rough estimate)
- フラッシュポイント: 219.3 °C
- 屈折率: 1.5250 (estimate)
- PSA: 17.07
- LogP: 7.67680
- ようかいせい: 使用できません
Coprostanone 関連文献
-
1. 704. Steroids. Part XVI. The bromination of some 3-ketosteroids methylated in ring-AC. W. Shoppee,G. A. R. Johnston,Ruth E. Lack J. Chem. Soc. 1962 3604
-
2. Photoinduced molecular transformations. Part 134. Photoinduced stereospecific addition of methanol to 5β-cholest-1-en-3-one oxime and photoinduced deconjugation of its 1-methyl derivative involving stereospecific proton transferHiroshi Suginome,Atsushi Nagaoka,Hisanori Senboku J. Chem. Soc. Perkin Trans. 1 1992 3103
-
3. Photoinduced transformations. Part 41. Photo-Beckmann rearrangement of some cholestan-3-one oximes with methyl groups attached to the α-carbonHiroshi Suginome,Yukoh Takahashi J. Chem. Soc. Perkin Trans. 1 1979 2920
-
4. 959. Steroids. Part XXIII. The polyhalogenation of 5α-cholestan-3-oneC. W. Shoppee,P. J. Havlicek,Ruth E. Lack J. Chem. Soc. 1964 4992
-
5. Preparation and reactions of some 1-cyano-steroidsA. T. Glen,W. Lawrie,J. McLean J. Chem. Soc. C 1966 661
-
6. Autoxidation of 2α-hydroxy-5α-cholestan-3-one in methanolic potassium hydroxideRuth E. Lack,Anne B. Ridley J. Chem. Soc. C 1968 3017
-
7. 1140. The methylation of 3-oxo-B-norcholestanesY. M. Y. Haddad,W. T. Pike,G. H. R. Summers,W. Klyne J. Chem. Soc. 1965 6117
-
8. 430. Steroids. Part XV. The tribromination of 5α-cholestan-3-oneC. W. Shoppee,Ruth E. Lack,Janice Scott J. Chem. Soc. 1962 2233
-
Ruth E. Lack,Anne B. Ridley J. Chem. Soc. C 1970 1437
-
10. 1193. Steroids and walden inversion. Part LVI. The bromination of 5β-cholestan-3-oneC. W. Shoppee,A. B. Devine,R. E. Lack J. Chem. Soc. 1965 6458
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives
15600-08-5 (Coprostanone) 関連製品
- 4255-62-3(4,4-dimethylcyclohexan-1-one)
- 464-48-2((1S,4S)-1,7,7-trimethylnorbornan-2-one)
- 464-49-3((+)-Camphor)
- 873-94-9(3,3,5-trimethylcyclohexan-1-one)
- 76-22-2(Camphor)
- 21368-68-3(DL-Camphor)
- 566-65-4((5a)-Pregnane-3,20-dione)
- 2979-19-3(3,3-dimethylcyclohexan-1-one)
- 23787-90-8(Isolongifolone)
- 98-53-3(4-tert-butylcyclohexan-1-one)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
